molecular formula C21H23N5O3S B2420011 3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide CAS No. 1795084-33-1

3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide

Cat. No.: B2420011
CAS No.: 1795084-33-1
M. Wt: 425.51
InChI Key: BTUHWHBHUWLRGF-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition of their activity. This can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{4-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]phenyl}benzene-1-sulfonamide is unique due to its combination of a triazole ring, piperidine ring, and benzenesulfonamide group, which provides a multifaceted approach to interacting with biological targets. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-methyl-N-[4-[4-(triazol-1-yl)piperidine-1-carbonyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-16-3-2-4-20(15-16)30(28,29)23-18-7-5-17(6-8-18)21(27)25-12-9-19(10-13-25)26-14-11-22-24-26/h2-8,11,14-15,19,23H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUHWHBHUWLRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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